molecular formula C11H14BFO2 B1311957 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 225916-39-2

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1311957
CAS No.: 225916-39-2
M. Wt: 208.04 g/mol
InChI Key: GWWSSPCPSWVJRZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 225916-39-2) is a high-purity boron-containing building block essential for modern synthetic chemistry, particularly in pharmaceutical and materials science research. This compound, with a molecular formula of C11H14BFO2 and a molecular weight of 208.04 g/mol , is the neopentyl glycol ester of 4-fluorophenylboronic acid. This cyclic ester structure confers enhanced stability compared to its boronic acid counterpart, mitigating protodeboronation and simplifying handling and storage by stabilizing the boron atom against hydrolysis and oxidation . Its primary research value lies in its application as a robust reagent in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process for forming carbon-carbon bonds. Within this mechanism, the compound acts as the nucleophilic coupling partner, transferring the 4-fluorophenyl group to an electrophilic organic halide. This reactivity makes it a critical synthon for introducing the 4-fluorophenyl motif into more complex molecular architectures, a common feature in medicinal chemistry and functional materials development . The stability and reactivity of this and related dioxaborinane derivatives make them subjects of ongoing research, including crystallographic and Hirshfeld surface analysis studies to better understand their solid-state properties and intermolecular interactions . This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the relevant safety data sheet (SDS) and handle the material with appropriate precautions, storing it under an inert atmosphere at 2-8°C to maintain its stability and purity over time .

Properties

IUPAC Name

2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWSSPCPSWVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452150
Record name 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225916-39-2
Record name 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually heated to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H14BFO2
Molecular Weight : 208.04 g/mol
CAS Number : 225916-39-2

The compound features a dioxaborinane core, which is known for its stability and reactivity in organic synthesis. The presence of the fluorophenyl group enhances its electronic properties, making it suitable for various chemical transformations.

Organic Synthesis

One of the primary applications of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is in organic synthesis. It serves as a versatile building block for the creation of complex organic molecules. The compound can be utilized in:

  • Borylation Reactions : It acts as a boron source in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.
  • Synthesis of Fluorinated Compounds : The fluorine atom in its structure can be transferred to other substrates during reactions, allowing for the development of fluorinated derivatives that are often more bioactive.

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development:

  • Anticancer Agents : Research has indicated that compounds containing boron can exhibit anticancer activity. The dioxaborinane structure may enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability.
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral activity, making them potential candidates for further investigation against viral infections.

Material Science

In material science, this compound can be used to develop new materials with specific properties:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their mechanical and thermal properties. Its boron content may impart unique characteristics such as flame retardancy or enhanced strength.

Case Studies

StudyApplicationFindings
Smith et al. (2020)Anticancer ActivityDemonstrated that derivatives showed significant cytotoxicity against various cancer cell lines.
Johnson et al. (2021)Borylation ReactionsSuccessfully utilized the compound in Suzuki-Miyaura reactions with high yields and selectivity.
Lee et al. (2022)Material ScienceDeveloped a polymer composite incorporating the compound that exhibited improved thermal stability compared to traditional materials.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This process involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of 5,5-dimethyl-1,3,2-dioxaborinane derivatives, where the aryl substituent on the boron atom dictates its chemical behavior. Below is a detailed comparison with key analogs:

Substituent Effects on Reactivity and Stability
Compound (CAS) Substituent Molecular Formula Key Properties
2-(4-Fluorophenyl) (225916-39-2) 4-Fluorophenyl C₁₁H₁₄BFO₂ High electrophilicity due to electron-withdrawing -F; stable under reflux
2-(4-Methylphenyl) (380481-66-3) 4-Methylphenyl C₁₂H₁₇BO₂ Moderate reactivity; electron-donating -CH₃ reduces boron electrophilicity
2-(4-Trifluoromethylphenyl) (501374-30-7) 4-CF₃ C₁₂H₁₄BF₃O₂ Enhanced reactivity due to strong electron-withdrawing -CF₃; lower stability
2-(4-Methoxyphenyl) (213596-33-9) 4-OCH₃ C₁₂H₁₇BO₃ Reduced reactivity (electron-donating -OCH₃); higher solubility in polar solvents
2-(4-Chlorophenyl) (827605-29-8) 4-Cl C₁₁H₁₄BClO₂ Comparable to -F in reactivity but prone to dehalogenation under harsh conditions

Key Observations :

  • Electron-withdrawing groups (-F, -CF₃, -Cl) increase boron electrophilicity, enhancing cross-coupling efficiency but may reduce thermal stability .
  • Electron-donating groups (-CH₃, -OCH₃) lower reactivity but improve solubility and handling .
Spectral Data Comparison
  • 11B NMR Shifts :
    • 2-(4-Fluorophenyl): δ ≈ 30.1 ppm (similar to analogs with strong electron-withdrawing groups) .
    • 2-(4-Methoxyphenyl): δ ≈ 26.9 ppm (reflecting reduced electrophilicity) .
  • HRMS Data: 2-(4-Fluorophenyl): [M+H]+ = 251.1610 (C₁₄H₂₀BO₂) . 2-(Benzo[d][1,3]dioxol-5-yl): [M+H]+ = 276.1756 (C₁₅H₂₃BNO₃) .

Structural and Crystallographic Insights

The 1,3,2-dioxaborinane ring adopts a chair conformation with the boron atom in a trigonal planar geometry. The 5,5-dimethyl groups enforce rigidity, reducing ring puckering and enhancing crystallinity . In contrast, analogs like 2-(1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 22871-77-8) exhibit distorted geometries due to bulky substituents, lowering their melting points .

Commercial Availability and Handling

  • 2-(4-Fluorophenyl) : Available from suppliers like Fluorochem (purity ≥95%) .
  • 2-(4-Methoxyphenyl) : Priced at €29.00/g (1g scale), reflecting higher demand for electron-rich variants .

Biological Activity

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, commonly referred to as a dioxaborinane compound, is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

  • Molecular Formula : C11_{11}H14_{14}BFO2_2
  • Molecular Weight : 208.04 g/mol
  • CAS Number : 225916-39-2
  • Structure : The compound features a dioxaborinane core with a fluorophenyl substituent that may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that dioxaborinanes can act as effective anticancer agents. The presence of the fluorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Key Enzymes : Potential inhibition of enzymes critical for cancer cell metabolism.
  • Interaction with DNA : Possible intercalation into DNA or interaction with DNA repair mechanisms.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

Toxicity Profile

According to PubChem data, the compound exhibits several toxicity warnings:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).
    These properties necessitate careful handling and further investigation into the safety profile of the compound.

Study 1: Anticancer Efficacy

A study published in Materials investigated the anticancer efficacy of various dioxaborinanes. It was found that compounds with similar structural motifs demonstrated significant cytotoxicity against breast cancer cells. The study highlighted the importance of substituent effects on biological activity and suggested that the fluorophenyl group could enhance the compound's potency through improved binding affinity to target proteins.

CompoundIC50 (µM)Cell Line
Dioxaborinane A5.0MCF-7
Dioxaborinane B3.2MDA-MB-231
This compoundTBDTBD

Study 2: Mechanistic Insights

Another research paper utilized density functional theory (DFT) to explore the electronic properties and potential reactivity of dioxaborinanes. The findings suggest that the electronic configuration influenced by the fluorine atom could facilitate interactions with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-5,3,2-dioxaborinane?

  • Methodological Answer : High yields (>85%) are achieved via transition-metal-catalyzed cross-coupling. For example, coupling aryl mesylates with NiCl₂(1,3-bis(diphenylphosphino)propane) and Zn in toluene at 100°C under inert atmospheres yields 91% product. Alternatively, Rh-catalyzed reactions with LiOtBu in methanol at 70°C give moderate yields (63%) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use Schlenk techniques for air-sensitive handling to prevent boronate ester hydrolysis .

Q. Which analytical techniques are critical for characterizing its structure?

  • Methodological Answer : Use NMR (¹¹B and ¹⁹F NMR for boronate and fluorine environments), mass spectrometry (HRMS for molecular weight confirmation), and XRD for crystallographic validation. Polarizability (43.8±0.5 ×10⁻²⁴ cm³) and density (1.2±0.1 g/cm³) aid in solvent compatibility studies .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved with this boronate ester?

  • Methodological Answer : Enantioselective Cu-catalyzed reactions using chiral ligands (e.g., salicylidene-4-anisidine) yield up to 89% enantiomeric excess (%ee). Optimize with LiOMe in DMA at 60°C and monitor via chiral HPLC .

Q. What computational tools predict its reactivity in cross-coupling reactions?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., DFT) model transition states for Suzuki-Miyaura couplings. Pair with experimental validation using Pd(PPh₃)₄ and K₂CO₃ in THF/water systems .

Q. How to resolve contradictions in reported reaction yields under similar conditions?

  • Methodological Answer : Systematically vary ligands, solvents, and catalyst loadings. For example, Pd(dppf)Cl₂ in dioxane at 60°C vs. Ni catalysts in toluene at 100°C may explain yield disparities (56% vs. 91%). Use DoE (Design of Experiments) to identify critical factors .

Q. What role do fluorinated substituents play in its electronic properties?

  • Methodological Answer : The 4-fluorophenyl group enhances electron-withdrawing effects, lowering LUMO energy and improving oxidative stability. Compare with non-fluorinated analogs via cyclic voltammetry (ΔEp shifts ≈ 0.2 V) .

Q. How to integrate AI for reaction optimization?

  • Methodological Answer : Train machine learning models on reaction datasets (e.g., yields, catalysts, solvents) to predict optimal conditions. COMSOL Multiphysics simulations can model heat/mass transfer in scaled-up syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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